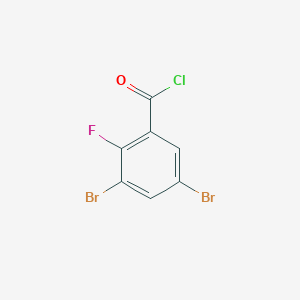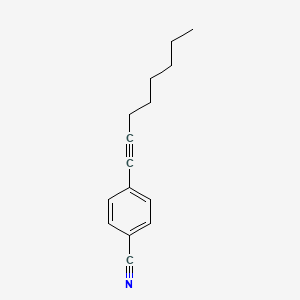
8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one is a naturally occurring flavonoid glycoside. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. It is commonly found in various plants and contributes to their medicinal benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one typically involves the glycosylation of a flavonoid aglycone with a glucose donor. The reaction conditions often include the use of a catalyst such as an acid or enzyme to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as microbial fermentation or plant cell culture. These methods offer a sustainable and efficient way to produce large quantities of the compound. Additionally, chemical synthesis can be scaled up for industrial production, utilizing optimized reaction conditions and continuous flow reactors.
化学反応の分析
Types of Reactions
8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced flavonoid derivatives.
Substitution: Alkylated or acylated flavonoid glycosides.
科学的研究の応用
8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of natural health products, cosmetics, and functional foods.
作用機序
The mechanism of action of 8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.
類似化合物との比較
8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one can be compared with other flavonoid glycosides, such as:
Quercetin-3-O-glucoside: Similar antioxidant and anti-inflammatory properties but differs in the aglycone structure.
Kaempferol-3-O-glucoside: Shares similar biological activities but has a different hydroxylation pattern on the aglycone.
Rutin: Known for its strong antioxidant activity, but has a different sugar moiety attached to the flavonoid core.
The uniqueness of this compound lies in its specific glycosylation pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C21H20O9 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
7-hydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-8-15-17(26)18(27)19(28)21(30-15)16-12(24)6-5-11-13(25)7-14(29-20(11)16)9-1-3-10(23)4-2-9/h1-7,15,17-19,21-24,26-28H,8H2 |
InChIキー |
IAEWGSIPWPKEFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)

![Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090057.png)
![tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12090063.png)

![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)




![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
